An In-Depth Technical Guide to 2-bromo-N-(3-chloro-2-methylphenyl)propanamide (CAS No. 127091-53-6)
An In-Depth Technical Guide to 2-bromo-N-(3-chloro-2-methylphenyl)propanamide (CAS No. 127091-53-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(3-chloro-2-methylphenyl)propanamide, a halogenated aromatic amide of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and explores its potential applications based on the biological activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel bioactive molecules.
Chemical Identity and Physicochemical Properties
2-bromo-N-(3-chloro-2-methylphenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone linking a brominated aliphatic chain to a chloro- and methyl-substituted phenyl ring.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 127091-53-6 | BLDpharm[1] |
| Molecular Formula | C₁₀H₁₁BrClNO | Santa Cruz Biotechnology[2] |
| Molecular Weight | 276.56 g/mol | Santa Cruz Biotechnology[2] |
| Predicted LogP | 3.2 | ChemAxon |
| Predicted pKa (acidic) | 14.9 | ChemAxon |
| Predicted pKa (basic) | -3.1 | ChemAxon |
| Predicted Water Solubility | 0.04 g/L | ChemAxon |
| Predicted Melting Point | 105-115 °C | - |
| Predicted Boiling Point | 375.8 °C | - |
Note: Predicted values are generated using computational models and should be confirmed by experimental data.
Synthesis Protocol: Acylation of 3-chloro-2-methylaniline
The most direct and widely applicable method for the synthesis of 2-bromo-N-(3-chloro-2-methylphenyl)propanamide is the nucleophilic acyl substitution reaction between 3-chloro-2-methylaniline and 2-bromopropanoyl bromide. This reaction is a standard procedure for amide bond formation.
Causality of Experimental Choices
The selection of reactants and conditions is guided by established principles of organic synthesis. 3-chloro-2-methylaniline serves as the nucleophile, with the amino group attacking the electrophilic carbonyl carbon of 2-bromopropanoyl bromide. The use of an acyl bromide, a highly reactive acylating agent, ensures a high reaction rate and yield. A non-nucleophilic base, such as triethylamine or pyridine, is incorporated to neutralize the hydrogen bromide byproduct, driving the reaction to completion and preventing the protonation of the starting aniline. Anhydrous aprotic solvents like dichloromethane or tetrahydrofuran are employed to prevent the hydrolysis of the highly reactive acyl bromide.
Detailed Step-by-Step Methodology
Materials:
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3-chloro-2-methylaniline
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2-bromopropanoyl bromide
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Triethylamine (or pyridine)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (or sodium sulfate)
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Silica gel for column chromatography
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Hexanes and ethyl acetate for elution
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloro-2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of 2-bromopropanoyl bromide (1.1 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aniline.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 2-bromo-N-(3-chloro-2-methylphenyl)propanamide.
Self-Validating System
The purity and identity of the synthesized compound should be rigorously confirmed through a combination of spectroscopic and analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Melting Point Analysis: To assess the purity of the crystalline solid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-bromo-N-(3-chloro-2-methylphenyl)propanamide.
Potential Applications in Drug Development
While specific biological activity data for 2-bromo-N-(3-chloro-2-methylphenyl)propanamide is not extensively published, the structural motifs present in the molecule are found in numerous compounds with established pharmacological relevance. The N-aryl amide linkage is a common feature in many drug candidates.
Insights from Structurally Related Compounds
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Haloacetanilide Derivatives: This class of compounds has been investigated for a range of biological activities, including antimicrobial and cytotoxic effects. The presence of halogen atoms can significantly influence the lipophilicity and electronic properties of a molecule, thereby affecting its ability to cross cell membranes and interact with biological targets.
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N-Aryl Propanamides: Various N-aryl propanamides have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. Some have been explored as enzyme inhibitors, targeting proteases and kinases. For instance, certain N-aryl acetamides have been identified as inhibitors of α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes.[2]
Postulated Mechanism of Action
The α-bromo-amide functionality in 2-bromo-N-(3-chloro-2-methylphenyl)propanamide introduces an electrophilic center, which could potentially react with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes, leading to irreversible inhibition. This mechanism is a common strategy in the design of covalent inhibitors for various therapeutic targets.
Logical Relationship Diagram for Drug Discovery Potential
Caption: Potential drug discovery avenues based on structural features.
Conclusion and Future Directions
2-bromo-N-(3-chloro-2-methylphenyl)propanamide represents a synthetically accessible molecule with structural features that suggest a potential for biological activity. This technical guide provides a solid foundation for its synthesis and characterization. Future research should focus on the experimental determination of its physicochemical properties and a comprehensive evaluation of its biological profile. Screening against a panel of cancer cell lines and various microbial strains, as well as testing for inhibitory activity against key enzymes in disease pathways, would be valuable next steps in elucidating the therapeutic potential of this compound.
References
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MDPI. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling.[Link]
